Anticancer Agents: Several studies have focused on synthesizing and evaluating [, , ]triazolo[4,3-b]pyridazine derivatives as potential anticancer agents. [] These compounds exhibit activity against various cancer cell lines, including liver, lung, and breast cancer cells. []
Antimicrobial Agents: Research has explored the antimicrobial potential of [, , ]triazolo[4,3-b]pyridazine derivatives. [, , ] These compounds display activity against various bacterial and fungal strains, making them promising candidates for developing novel antimicrobial therapies. [, , ]
c-Met Kinase Inhibitors: Studies have identified [, , ]triazolo[4,3-b]pyridazine derivatives as potent and selective inhibitors of the c-Met kinase, a promising target for cancer therapy. [, ] These inhibitors exhibit high binding affinity to the kinase and demonstrate efficacy in inhibiting tumor growth in preclinical models. [, ]
Bromodomain and Extraterminal (BET) Inhibitors: Researchers have developed bivalent BET inhibitors incorporating the [, , ]triazolo[4,3-b]pyridazine scaffold. [] These inhibitors display enhanced potency by simultaneously targeting multiple bromodomains, leading to effective c-Myc downregulation and tumor growth inhibition. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5